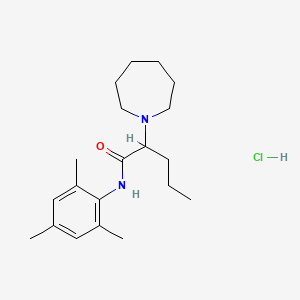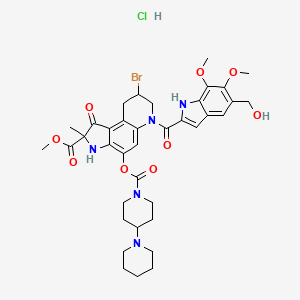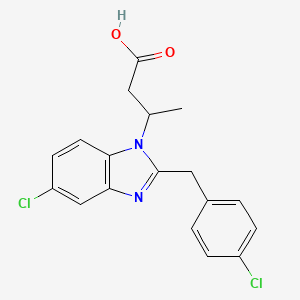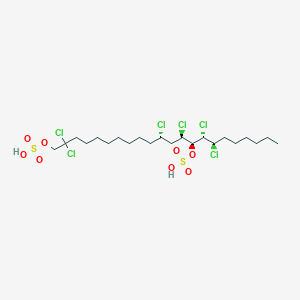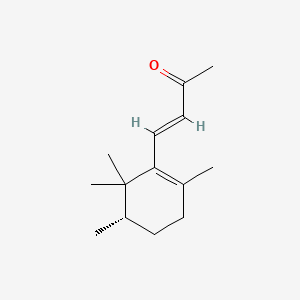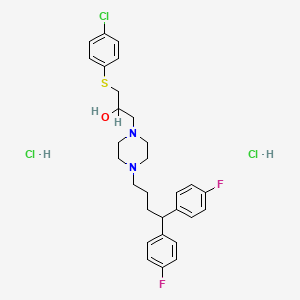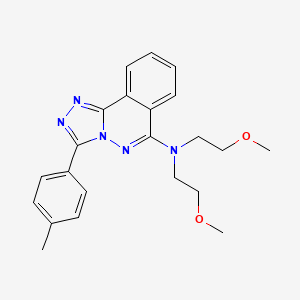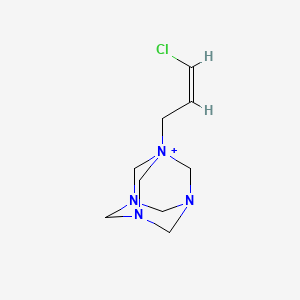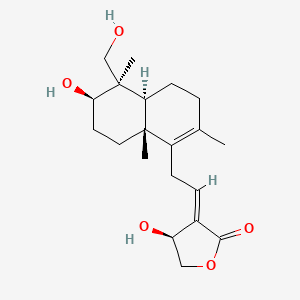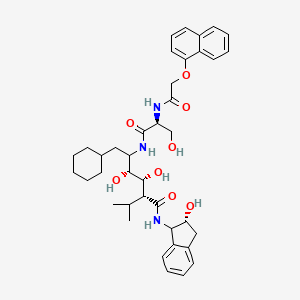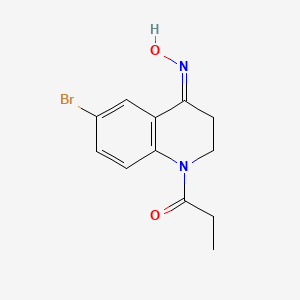
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines.
Vorbereitungsmethoden
The synthesis of 6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Eigenschaften
CAS-Nummer |
81892-47-9 |
|---|---|
Molekularformel |
C12H13BrN2O2 |
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
1-[(4Z)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChI-Schlüssel |
NXXUQBZRZORLTJ-UVTDQMKNSA-N |
Isomerische SMILES |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Br |
Kanonische SMILES |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


